molecular formula C27H25ClN4O2S2 B282791 N-[2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methylbenzamide

N-[2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methylbenzamide

Cat. No. B282791
M. Wt: 537.1 g/mol
InChI Key: LUMGTDRFSBCMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methylbenzamide is a chemical compound that has gained significant attention in scientific research. It is a benzothiazole derivative with potential therapeutic applications in various fields, including cancer treatment, neurological disorders, and psychiatric diseases.

Mechanism of Action

The mechanism of action of N-[2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methylbenzamide involves the inhibition of various enzymes and receptors. In cancer cells, it inhibits the activity of cyclin-dependent kinases and induces the expression of pro-apoptotic proteins. In neurological disorders, it inhibits the activity of enzymes involved in the production of reactive oxygen species and reduces the activation of inflammatory pathways. In psychiatric diseases, it modulates the levels of neurotransmitters by acting as a partial agonist or antagonist at various receptors.
Biochemical and Physiological Effects
N-[2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methylbenzamide has various biochemical and physiological effects depending on the target tissue and cell type. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neuronal cells, it reduces oxidative stress and inflammation, leading to neuroprotection. In psychiatric diseases, it modulates the levels of neurotransmitters, leading to anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methylbenzamide in lab experiments include its high potency, selectivity, and low toxicity. It has been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, its limited solubility and stability in aqueous solutions pose challenges in formulation and delivery.

Future Directions

For research include optimization of the synthesis method, investigation of the compound's potential in other therapeutic areas, elucidation of the structure-activity relationship, formulation and delivery studies, and in vivo studies.

Synthesis Methods

The synthesis of N-[2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methylbenzamide involves the reaction of 2-mercaptobenzothiazole with 4-(4-chlorophenyl)piperazine in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then reacted with 4-methylbenzoyl chloride to yield the final product. This synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

N-[2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methylbenzamide has shown potential therapeutic applications in various fields of scientific research. In cancer treatment, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurological disorders, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In psychiatric diseases, it has been shown to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine.

properties

Molecular Formula

C27H25ClN4O2S2

Molecular Weight

537.1 g/mol

IUPAC Name

N-[2-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-4-methylbenzamide

InChI

InChI=1S/C27H25ClN4O2S2/c1-18-2-4-19(5-3-18)26(34)29-21-8-11-23-24(16-21)36-27(30-23)35-17-25(33)32-14-12-31(13-15-32)22-9-6-20(28)7-10-22/h2-11,16H,12-15,17H2,1H3,(H,29,34)

InChI Key

LUMGTDRFSBCMEU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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